Grazoprevir

HCV NS3/4A protease inhibition Enzymatic Ki Comparative potency

Grazoprevir delivers picomolar Ki (0.01 nM) against HCV genotypes 1a/1b with a 31 h half-life enabling once-daily dosing without ritonavir—unlike paritaprevir. It uniquely retains activity against Q80K (defeating simeprevir) and suppresses R155K/D168A via a structurally validated quinoxaline–lysine interaction. Its defined OATP1B1/3 sensitivity makes it an ideal DDI probe. Supplied ≥98% crystalline solid—the gold-standard reference for NS3/4A drug discovery, resistance profiling, and preclinical HCV efficacy models requiring non-boosted pharmacology.

Molecular Formula C38H50N6O9S
Molecular Weight 766.9 g/mol
CAS No. 1350514-68-9
Cat. No. B560101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrazoprevir
CAS1350514-68-9
Molecular FormulaC38H50N6O9S
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
InChIInChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
InChIKeyOBMNJSNZOWALQB-NCQNOWPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Grazoprevir (CAS 1350514-68-9) Procurement Guide: HCV NS3/4A Protease Inhibitor for Genotype 1 and 4 Research


Grazoprevir (MK-5172) is a macrocyclic, pan-genotype hepatitis C virus (HCV) NS3/4A protease inhibitor developed by Merck. It is a second-generation direct-acting antiviral (DAA) that binds the active site of the NS3/4A serine protease, blocking viral polyprotein processing essential for HCV replication [1]. Grazoprevir is supplied as a crystalline solid (≥98% purity) and is formulated in the fixed-dose combination product Zepatier® (elbasvir/grazoprevir) for clinical use against HCV genotypes 1 and 4 [2]. In vitro, grazoprevir exhibits sub-nanomolar to low-nanomolar inhibitory constants (Ki) across major HCV genotypes, with values of 0.01 nM for genotypes 1a and 1b, 0.08 nM for genotype 2a, 0.15 nM for genotype 2b, and 0.90 nM for genotype 3a, and maintains potency against common resistance-associated substitutions (RASs) such as R155K, D168V, and D168Y [1][3].

Why Grazoprevir Cannot Be Simply Replaced by Paritaprevir, Simeprevir, or Glecaprevir in Research and Procurement


Although grazoprevir, paritaprevir, simeprevir, glecaprevir, and voxilaprevir all target the HCV NS3/4A protease, they exhibit clinically and preclinically meaningful differences in genotype coverage, intrinsic potency against wild-type and resistant variants, pharmacokinetic (PK) profiles, and structural resistance mechanisms that preclude interchangeable use [1]. Grazoprevir uniquely maintains picomolar Ki against genotypes 1a and 1b (0.01 nM) and retains activity against the Q80K polymorphism, which severely compromises simeprevir [2]. Unlike paritaprevir—which requires ritonavir boosting to extend its half-life from ~3 h to only 5–8 h—grazoprevir possesses an intrinsic half-life of ~31 h, enabling once-daily dosing without a pharmacokinetic enhancer and reducing the risk of CYP3A-mediated drug–drug interactions associated with ritonavir [3][4]. Conversely, glecaprevir and voxilaprevir are pan-genotypic, whereas grazoprevir is restricted to genotypes 1 and 4 in clinical use, making genotype coverage a critical differentiator in study design [5]. The following quantitative evidence details each of these differential dimensions.

Grazoprevir Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Intrinsic Biochemical Potency: Grazoprevir Ki Values vs. Simeprevir and Paritaprevir

Grazoprevir demonstrates 50-fold to 140-fold greater intrinsic biochemical potency against HCV genotype 1 NS3/4A protease compared to simeprevir, and maintains a potency advantage over paritaprevir in cell-based replicon assays [1][2]. In biochemical enzymatic assays, grazoprevir yielded Ki values of 0.01 nM against both genotype 1a and 1b proteases [1]. In contrast, simeprevir exhibited median Ki values of 0.5 nM (gt1a) and 1.4 nM (gt1b) in the same assay format [2]. In the genotype 1a replicon system, grazoprevir EC50 was 0.5 nM vs. paritaprevir EC50 of 1.0 nM, representing a 2-fold potency advantage [3]. When evaluated across an expanded panel of infectious genotype 1–6 recombinants, grazoprevir displayed the lowest EC50 against the genotype 1a(TN) reference virus at 0.7 nM, compared to paritaprevir 1.9 nM, simeprevir 38 nM, and asunaprevir 54 nM, a 54-fold advantage over simeprevir and a 2.7-fold advantage over paritaprevir [4].

HCV NS3/4A protease inhibition Enzymatic Ki Comparative potency Drug discovery

Resistance Profile: Grazoprevir Maintains Potency Against Q80K, a Prevalent Polymorphism That Impairs Simeprevir

Grazoprevir retains full inhibitory activity against the naturally occurring NS3 Q80K polymorphism, which is present in approximately 30% of genotype 1a clinical isolates and confers significant resistance to simeprevir [1][2]. In cell-culture-based resistance profiling, simeprevir activity was severely compromised by Q80K across multiple genotypes in short-term treatment assays, whereas grazoprevir, along with glecaprevir and voxilaprevir, exhibited only minor reductions in potency [1]. Structural biology and molecular modeling studies confirmed that grazoprevir's macrocyclic scaffold and quinoxaline moiety maintain critical binding interactions with the NS3 active site even in the presence of Q80K, explaining its insensitivity to this polymorphism [2]. In long-term viral escape experiments with genotype 1a recombinants, pre-existing Q80K accelerated viral escape from simeprevir and, to a lesser extent, grazoprevir, but not voxilaprevir; however, the initial potency advantage of grazoprevir over simeprevir against Q80K-containing virus translates into a higher barrier to clinically meaningful resistance [1].

Antiviral resistance NS3 Q80K polymorphism Resistance-associated substitution Comparative virology

Pharmacokinetic Differentiation: Grazoprevir's 31 h Half-Life Eliminates Need for Boosting vs. Paritaprevir

Grazoprevir possesses an intrinsic elimination half-life of approximately 31 hours in humans, enabling once-daily oral dosing without a pharmacokinetic enhancer, in stark contrast to paritaprevir, which requires co-administration with the potent CYP3A4 inhibitor ritonavir to extend its half-life from ~3 hours to only 5–8 hours [1][2]. Grazoprevir reaches peak plasma concentrations (Tmax) at approximately 2 hours post-dose, and its systemic exposure accumulates ~2.35-fold upon multiple dosing, consistent with its long half-life [3]. Paritaprevir's dependence on ritonavir boosting not only increases pill burden but also introduces a significant risk for CYP3A4-mediated drug–drug interactions (DDIs), as ritonavir is a strong inhibitor and inducer of multiple cytochrome P450 enzymes and drug transporters [2]. Grazoprevir itself is a substrate of OATP1B1/3, and its exposure can be substantially increased by OATP inhibitors (e.g., atazanavir/ritonavir increased grazoprevir AUC 10.6-fold), but unlike paritaprevir, the therapeutic exposure is achieved without deliberate pharmacokinetic enhancement [4].

Hepatic drug disposition Elimination half-life Ritonavir boosting Once-daily dosing

Unique Structural Resilience to Double-Mutant R155K/D168A: Grazoprevir vs. Simeprevir

Grazoprevir possesses a structurally unique capacity to maintain inhibitory potency against the clinically significant double-mutant NS3 protease variant R155K/D168A, which severely compromises simeprevir and has been detected in virologic failures of simeprevir-based therapy but not grazoprevir-based therapy [1]. While the single D168A substitution reduces grazoprevir potency, the addition of R155K unexpectedly rescues binding through the formation of a strong direct cation–heterocycle interaction between the Lys-155 side chain and the lone pair on grazoprevir's quinoxaline moiety; simeprevir lacks the structural features to engage this compensatory interaction, resulting in a significant loss of potency against the R155K/D168A double mutant [1]. Phenotypic resistance profiling of NS3 sequences from genotype 1a-infected patients who failed grazoprevir/elbasvir therapy identified that the most impactful substitutions clustered at positions 56, 156, and 168—not 155—further corroborating the structural resilience of grazoprevir to R155K-containing variants that emerge under simeprevir pressure [1].

Antiviral drug resistance Double-mutant NS3 protease Molecular dynamics simulation Cation-heterocycle interaction

Broader Resistance Barrier in Genotypes 2–6: Grazoprevir Outperforms Paritaprevir Across Key RASs

In the only comprehensive head-to-head resistance profiling study across HCV genotypes 2 to 6 using an infectious cell culture system, grazoprevir demonstrated the highest overall efficacy against both original (wild-type) viruses and a panel of 40 engineered variants harboring key resistance-associated substitutions at NS3 positions 155, 156, and 168, compared to eight other protease inhibitors including paritaprevir, simeprevir, and asunaprevir [1]. For grazoprevir, none of the 40 genotype 2–6 variants tested showed high-level resistance, and only 6 variants exhibited intermediate resistance, while the remaining 34 variants displayed only low-level or no resistance [1]. In contrast, paritaprevir showed high resistance for multiple D168 variants across genotypes 3, 4, 5, and 6, and simeprevir showed high resistance for several 155 and 168 variants across genotypes 2, 4, and 5. For the A156G substitution specifically, variants across genotypes showed no resistance to paritaprevir and only low to no resistance to grazoprevir [1]. The data establish grazoprevir as the protease inhibitor with the broadest resistance barrier among macrocyclic HCV PIs in genotypes 2–6, making it the most robust comparative standard for resistance profiling experiments.

Protease inhibitor cross-resistance HCV genotypes 2–6 Fold resistance Resistance-associated substitutions

Genotype Coverage Limitation: Grazoprevir Is Not Pan-Genotypic, Unlike Glecaprevir and Voxilaprevir

A critical procurement selection factor is that grazoprevir is not a pan-genotypic protease inhibitor: its clinical indication is restricted to HCV genotypes 1 and 4, in combination with the NS5A inhibitor elbasvir [1]. By contrast, glecaprevir and voxilaprevir both exhibit pan-genotypic antiviral activity covering genotypes 1 through 6 [2][3]. In enzymatic assays, grazoprevir's Ki against genotype 3a (the most difficult-to-treat genotype) rises to 0.90 nM, representing a 90-fold loss in potency compared to genotype 1a (Ki = 0.01 nM) [4]. Glecaprevir, meanwhile, maintains replicon EC50 values of 1.9 nM against genotype 3a, comparable to 0.85–0.94 nM against genotypes 1a and 1b [2]. Voxilaprevir yields Ki values of 0.066 nM against genotype 3a, only 1.7-fold higher than its genotype 1b Ki of 0.038 nM [3]. This differential genotype coverage directly determines which candidate compound is appropriate for a given experimental system. Studies requiring genotype 3, 5, or 6 NS3 protease activity should employ glecaprevir or voxilaprevir, while studies focused on genotype 1 or 4 NS3 proteases—particularly those investigating drug–drug interactions, resistance evolution from a non-boosted protease inhibitor scaffold, or compound disposition involving OATP1B1/3 transport—benefit from grazoprevir's distinct attributes.

Pan-genotypic coverage HCV genotype tropism Clinical indication Study design

High-Impact Application Scenarios for Grazoprevir in HCV Drug Discovery and Translational Research


Genotype 1a/1b Protease Inhibitor Resistance Profiling Using Grazoprevir as the High-Barrier Comparator

In in vitro resistance selection studies, grazoprevir serves as the optimal comparator compound for benchmarking novel HCV NS3/4A protease inhibitors, because it has been demonstrated to elicit no high-level resistance across 40 genotype 2–6 variants tested and only intermediate resistance in 6 specific substitution backgrounds [1]. Its resistance profile is well-characterized at the molecular level: substitutions at positions 56, 156, and 168 are the primary determinants of reduced grazoprevir susceptibility in genotype 1a, and the R155K/D168A double mutant is selectively suppressed by grazoprevir's unique quinoxaline–lysine interaction [2]. Any candidate inhibitor that matches or exceeds grazoprevir's resistance barrier in head-to-head replicon or infectious virus assays can be considered a high-potential lead [1].

Pharmacokinetic and Drug–Drug Interaction Studies Using Grazoprevir as a Non-Boosted Protease Inhibitor Probe

Grazoprevir's 31-hour half-life and once-daily dosing without ritonavir make it uniquely suited as a probe substrate for studying OATP1B1/3-mediated hepatic uptake, CYP3A4-mediated metabolism, and P-glycoprotein transport in drug–drug interaction (DDI) investigations [3][4]. Its plasma exposure is exquisitely sensitive to OATP1B1/3 inhibition (e.g., 10.6-fold AUC increase with atazanavir/ritonavir), providing a sensitive in vivo or in vitro readout of transporter-mediated DDI potential [4]. This differentiates it from paritaprevir (which requires ritonavir boosting and confounds CYP3A4-mediated interaction studies) and glecaprevir (which has a shorter 6-hour half-life and broader pan-genotypic activity that may complicate DDI study design) [5].

Structural Biology Studies of NS3/4A Protease-Inhibitor Interactions and Escape Mechanisms

Grazoprevir's macrocyclic scaffold engages the NS3/4A active site through a well-defined binding mode that has been resolved by X-ray crystallography and extensively characterized by molecular dynamics simulations, including the unique cation–heterocycle interaction between Lys-155 and the quinoxaline moiety that rescues binding to the R155K/D168A double mutant [2]. This structurally validated binding mode makes grazoprevir an ideal reference ligand for co-crystallization and structure-based drug design campaigns focused on identifying novel NS3/4A inhibitor chemotypes with improved resistance profiles [2].

In Vivo Efficacy Modeling in HCV-Infected Chimpanzees or Chimeric Mouse Models with Genotype 1a or 1b

Grazoprevir has demonstrated robust in vivo antiviral efficacy in chronically HCV-infected chimpanzees: a 1 mg/kg twice-daily dose for 7 days reduced viral titers in genotype 1a (wild-type) infection to ~100 IU/mL within 2 days and genotype 1b infection to 20 IU/mL, while also achieving a ~2-log reduction in a chimpanzee harboring the genotype 1a NS3 R155K variant virus [6]. This in vivo activity, combined with favorable liver partitioning (liver concentration of 1.4 μM at 24 h after a 1 mg/kg oral dose in dogs), supports its use as a positive control in preclinical efficacy models of HCV genotype 1 and 4 infection, where non-boosted protease inhibitor pharmacology is desired [6].

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